Superior α-Glucosidase Inhibition Compared to Standard Acarbose
2-(2-Bromophenyl)isothiazolidine 1,1-dioxide demonstrates potent in vitro inhibition of α-glucosidase. Its IC50 value of 0.11 µM indicates a significantly higher potency than the standard antidiabetic drug acarbose . This positions the compound as a potential lead scaffold for the development of next-generation antihyperglycemic agents that are structurally distinct from conventional iminosugar-based inhibitors.
| Evidence Dimension | Inhibition of α-glucosidase enzyme activity (IC50) |
|---|---|
| Target Compound Data | 0.11 µM |
| Comparator Or Baseline | Acarbose (standard comparator) |
| Quantified Difference | Acarbose typically exhibits an IC50 in the low micromolar to sub-millimolar range, indicating the target compound is at least an order of magnitude more potent. |
| Conditions | In vitro enzyme inhibition assay |
Why This Matters
This quantitative potency advantage justifies selecting this specific gamma-sultam over other α-glucosidase inhibitors for structure-activity relationship (SAR) studies or as a novel chemical starting point in antidiabetic drug discovery programs.
